molecular formula C17H12BrClN4O2 B11682785 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11682785
M. Wt: 419.7 g/mol
InChI Key: PJFPNNRWNHJQMU-AWQFTUOYSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the Schiff base would yield an amine.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its Schiff base structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12BrClN4O2

Molecular Weight

419.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12BrClN4O2/c18-12-3-6-16(24)11(7-12)9-20-23-17(25)15-8-14(21-22-15)10-1-4-13(19)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+

InChI Key

PJFPNNRWNHJQMU-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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